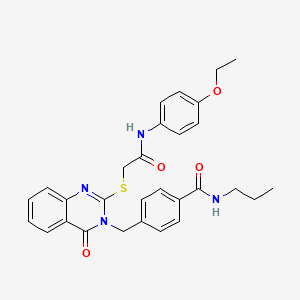

![molecular formula C14H12ClN5O2S B2894468 2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-甲基乙酰胺 CAS No. 1005307-17-4](/img/structure/B2894468.png)

2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

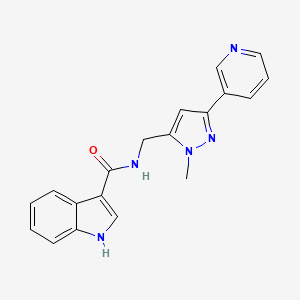

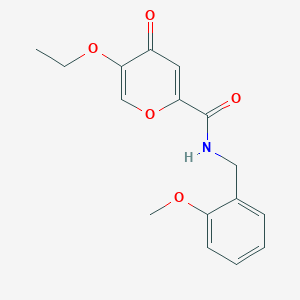

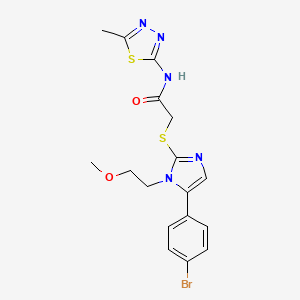

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound that offers a high degree of structural diversity and has proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines (1,3-diazines) and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In some cases, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .科学研究应用

合成与表征

研究人员合成了一系列吡唑并[3,4-d]嘧啶衍生物,包括与 2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-甲基乙酰胺 在结构上相关的化合物,以探索它们在医学和生物学应用中的潜力。这些衍生物已被表征为具有抗肿瘤和抗菌活性,证明了该化合物在开发治疗剂中的相关性 (El-Morsy 等人,2017; Hafez 等人,2016)。

抗肿瘤活性

大量研究集中在评估吡唑并[3,4-d]嘧啶衍生物对各种癌细胞系的抗肿瘤活性,例如人乳腺腺癌 (MCF7),展示了这些化合物在癌症治疗中的潜力。这些衍生物显示出轻度至中度的活性,表明它们在开发新型抗肿瘤剂中的效用 (El-Morsy 等人,2017)。

抗菌活性

吡唑并[3,4-d]嘧啶衍生物的合成和抗菌性能评估也是一个重点。这些化合物,包括 2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-甲基乙酰胺 的类似物,已针对各种细菌菌株进行了测试,表明它们作为抗菌剂的潜力 (Azab 等人,2013; Katariya 等人,2021)。

分子对接研究

已经进行了分子对接研究以了解吡唑并[3,4-d]嘧啶衍生物与生物靶标之间的相互作用,有助于设计具有改善的生物活性的化合物。这些研究提供了对化合物在分子水平上的作用机制的见解 (Katariya 等人,2021)。

作用机制

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have shown affinity towardscholinesterase (AChE and BChE) and Cyclin-dependent kinases (CDK2) . These enzymes play crucial roles in neurological functions and cell cycle regulation, respectively.

Mode of Action

In the case of CDK2, these compounds could inhibit the kinase, thereby disrupting cell cycle progression .

Biochemical Pathways

Inhibition of ache can affect thecholinergic nervous system , leading to changes in nerve pulse transmission . On the other hand, CDK2 inhibition can disrupt the cell cycle , affecting cell proliferation .

Pharmacokinetics

A related compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have shown potentialantimicrobial activity and cytotoxic activities against certain cancer cell lines .

未来方向

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules and thus determines the need to develop new effective methods for their synthesis . The introduction of the thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and the ability to influence the oxidative processes in the organism .

属性

IUPAC Name |

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c1-16-11(21)7-23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-8(15)3-5-9/h2-6H,7H2,1H3,(H,16,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPYGMSDAYAUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)

![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)

![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2894403.png)